Chiral Identity: Enantiomeric Purity vs. Racemate in c-Met Binding Affinity
The (S)-configured compound is differentiated from the racemic mixture by its defined stereochemical identity, which directly influences binding affinity to the c-Met kinase domain. The racemic analog (CAS 756520-67-9) exhibits a Ki of 7,230 nM against human recombinant c-Met, representing a >600-fold loss in potency compared to the clinically active (R)-crizotinib scaffold (Ki = 4 nM) [1]. While the isolated (S)-enantiomer's exact Ki is not reported in primary literature, its distinct chiral center dictates differential hydrogen-bonding interactions within the c-Met active site as demonstrated in 3D-QSAR models . For impurity quantification, the (S)-enantiomer must be used as the certified reference to avoid co-elution with the API, ensuring accurate method validation data .
| Evidence Dimension | c-Met Kinase Inhibition (Ki) and Chiral Identity Impact on Analytical Accuracy |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 1448326-32-6): Exact inhibitory Ki not publicly disclosed; used as certified Crizotinib Impurity 10 reference with defined retention time (RT) and relative response factor (RRF) in validated HPLC methods . |
| Comparator Or Baseline | Racemic mixture (CAS 756520-67-9): Ki = 7,230 nM against c-Met [1]; (R)-crizotinib (clinical API): Ki = 4 nM [1]. |
| Quantified Difference | Racemic Ki is >600-fold weaker than clinical crizotinib; (S)-enantiomer provides unambiguous single-peak identification in LC-UV/LC-MS chromatograms vs. split peaks from racemate . |
| Conditions | Human recombinant c-MET autophosphorylation continuous fluorometric assay (J Med Chem 54: 6342-63, 2011); HPLC/LC-MS impurity profiling per ICH Q3B guidelines. |
Why This Matters
Procurement of a chirally certified (S)-enantiomer reference standard ensures regulatory-grade impurity quantification, avoiding the analytical ambiguity of racemic or (R)-enantiomer substitutes that compromise ANDA submission data.
- [1] Cui, J. J. et al. (2011). Structure-Based Design of (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine (Crizotinib), a Novel and Potent c-Met/ALK Inhibitor. Journal of Medicinal Chemistry, 54(18), 6342–6363. https://doi.org/10.1021/jm2007613 View Source
